molecular formula C13H11NO2S2 B11947750 4-Nitrophenyl p-tolyl disulfide CAS No. 14756-51-5

4-Nitrophenyl p-tolyl disulfide

Cat. No.: B11947750
CAS No.: 14756-51-5
M. Wt: 277.4 g/mol
InChI Key: AVZZJPNRUVUVEE-UHFFFAOYSA-N
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Description

4-Nitrophenyl p-tolyl disulfide is an organic compound with the molecular formula C13H11NO2S2. It is characterized by the presence of a nitrophenyl group and a p-tolyl group connected by a disulfide bond.

Preparation Methods

4-Nitrophenyl p-tolyl disulfide can be synthesized through several methods. One common synthetic route involves the reaction of p-thiocresol with 4-nitrophenyl sulfenyl chloride under controlled conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Nitrophenyl p-tolyl disulfide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .

Scientific Research Applications

4-Nitrophenyl p-tolyl disulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of unsymmetrical disulfides and as a precursor for other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitrophenyl p-tolyl disulfide involves its interaction with molecular targets through its nitrophenyl and p-tolyl groups. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

4-Nitrophenyl p-tolyl disulfide can be compared with other similar compounds, such as:

    4-Nitrophenyl disulfide: Lacks the p-tolyl group, making it less hydrophobic and potentially less reactive in certain applications.

    4-Nitrophenyl p-tolyl sulfone: Contains a sulfone group instead of a disulfide bond, leading to different chemical reactivity and biological properties.

    4-Nitrophenyl p-tolyl sulfide:

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-10-2-6-12(7-3-10)17-18-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZJPNRUVUVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327695
Record name 4-Nitrophenyl p-tolyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-51-5
Record name 4-Nitrophenyl p-tolyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITROPHENYL P-TOLYL DISULFIDE
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